1-Phenylethyl acetate chemical properties and structure
1-Phenylethyl acetate chemical properties and structure
An In-depth Technical Guide to 1-Phenylethyl Acetate: Chemical Properties and Structure
Introduction
1-Phenylethyl acetate, also known as styralyl acetate, is an organic ester characterized by its pleasant, fruity, and floral aroma. This colorless to pale yellow liquid is a significant compound in the fragrance and flavor industries and serves as a versatile solvent and intermediate in organic synthesis.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 1-phenylethyl acetate, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The chemical and physical properties of 1-phenylethyl acetate are summarized in the table below, providing a consolidated reference for its key characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | [1][2][3][4] |
| CAS Number | 93-92-5 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Fruity, floral, green, suggestive of gardenia | [5][6] |
| Boiling Point | 211 - 212 °C | [1] |
| Melting Point | -60 °C | [6] |
| Density | 1.0715 g/cm³ at 25 °C | [6] |
| Refractive Index (n20/D) | 1.492 - 1.497 | [1] |
| Flash Point | 92.5 °C (198.5 °F) | |
| Water Solubility | 0.27 g/L (insoluble) | [5][6] |
| Solubility in Organic Solvents | Soluble | [6] |
| XLogP3 | 2.0 | [2] |
Chemical Structure
1-Phenylethyl acetate is a carboxylic ester derived from the formal condensation of 1-phenylethanol and acetic acid. Its structure consists of a phenyl group and an acetyl group attached to a central ethylidene core. The molecule possesses a chiral center at the benzylic carbon, and thus exists as a racemic mixture of (R)- and (S)-enantiomers, unless a stereospecific synthesis is employed.[4]
Caption: Chemical structure of 1-Phenylethyl acetate.
Experimental Protocols
Synthesis of 1-Phenylethyl Acetate
A common method for the synthesis of 1-phenylethyl acetate is the esterification of 1-phenylethanol with acetic anhydride or acetic acid.[6] An alternative approach involves the reaction of benzyl chloride with ethyl acetoacetate followed by oxidation.[7] A general enzymatic synthesis protocol is outlined below.[8]
Caption: General workflow for the enzymatic synthesis of 1-phenylethyl acetate.
Detailed Methodology for Enzymatic Synthesis: [8]
-
Reaction Setup: In a suitable reaction vessel, such as a microcentrifuge tube, combine 1-phenylethanol (substrate), an acyl donor (e.g., vinyl acetate), a lipase (e.g., Novozym 435), and an organic solvent (e.g., n-hexane).
-
Incubation: Place the reaction vessel in a shaker and incubate at a controlled temperature (e.g., 60°C) with constant agitation (e.g., 200 rpm) for a specified duration (e.g., 24 hours).
-
Reaction Monitoring: Periodically, take aliquots from the reaction mixture and analyze them by gas chromatography (GC) to monitor the formation of 1-phenylethyl acetate.
-
Enzyme Recovery: Upon completion of the reaction, filter the mixture to recover the lipase. The recovered enzyme can be washed with the reaction solvent and dried for reuse.
-
Product Isolation and Purification: The filtrate, containing the product, unreacted starting materials, and solvent, is then subjected to purification, typically by distillation under reduced pressure, to isolate the pure 1-phenylethyl acetate.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of 1-phenylethyl acetate. The chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of the protons in the molecule.
¹H NMR Spectral Data of Phenethyl Acetate (a related isomer, for illustrative purposes): [9]
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-Ar (Aromatic) | 7.32 - 7.20 | Multiplet (m) | - | 5H |
| -CH₂-O- (Methylene) | 4.28 | Triplet (t) | 7.1 | 2H |
| -CH₂-Ar (Methylene) | 2.94 | Triplet (t) | 7.1 | 2H |
| -C(=O)-CH₃ (Methyl) | 2.04 | Singlet (s) | - | 3H |
¹³C NMR Spectral Data of Phenethyl Acetate: [10]
-
δ (ppm): 171.22, 137.95, 129.03, 128.64, 126.70, 65.08, 35.21, 21.12.
Experimental Protocol for NMR Spectroscopy: [9]
-
Sample Preparation: Dissolve 5-10 mg of 1-phenylethyl acetate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., tetramethylsilane, TMS) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Set the appropriate spectral parameters, including the spectral width, number of scans, and relaxation delay. Acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is commonly used for the identification and quantification of 1-phenylethyl acetate. The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
Key Mass Spectral Fragments (m/z): [3][11]
-
104
-
43
-
122
-
105
-
77
Caption: General workflow for the GC-MS analysis of 1-phenylethyl acetate.
Experimental Protocol for GC-MS Analysis: [12]
-
Sample Preparation: Perform a liquid-liquid extraction of the sample containing 1-phenylethyl acetate using a suitable solvent like methyl-tert-butyl ether (MTBE). An internal standard may be added for quantitative analysis.
-
Chromatographic Separation: Inject the extract into a gas chromatograph equipped with a suitable capillary column (e.g., DB-WAX). The oven temperature is programmed to achieve separation of the components.
-
Mass Spectrometric Detection: The compounds eluting from the GC column are introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.
-
Data Analysis: Identify 1-phenylethyl acetate by comparing its retention time and mass spectrum with those of a known standard or a reference library (e.g., NIST).
Conclusion
1-Phenylethyl acetate is a compound of significant interest due to its wide range of applications. A thorough understanding of its chemical properties, structure, and analytical methodologies is crucial for its effective utilization in research, development, and industrial processes. This guide provides a foundational understanding of these aspects, serving as a valuable resource for scientists and professionals in related fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scent.vn [scent.vn]
- 3. 1-Phenylethyl Acetate | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound 1-Phenylethyl acetate (FDB010563) - FooDB [foodb.ca]
- 6. echemi.com [echemi.com]
- 7. CN103553914A - Phenylethyl acetate synthesis method - Google Patents [patents.google.com]
- 8. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Benzenemethanol, α-methyl-, acetate [webbook.nist.gov]
- 12. A Study of Amino Acid Metabolism and the Production of Higher Alcohols and Their Esters in Sparkling Wines [mdpi.com]
